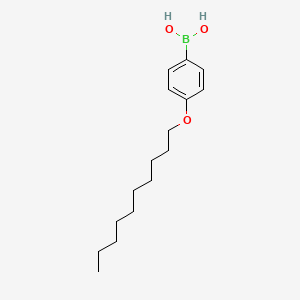

(4-(Decyloxy)phenyl)boronic acid

概要

説明

(4-(Decyloxy)phenyl)boronic acid is an organic compound with the molecular formula C16H27BO3. It is a derivative of phenylboronic acid, where a decyloxy group is attached to the para position of the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Decyloxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with decyl bromide in the presence of a base to form 4-(decyloxy)bromobenzene. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

化学反応の分析

Types of Reactions: (4-(Decyloxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution Reactions: Nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Chemical Synthesis

Cross-Coupling Reactions:

(4-(Decyloxy)phenyl)boronic acid serves as an effective reagent in cross-coupling reactions, particularly the Suzuki reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. The presence of the decyloxy group enhances solubility and reactivity in organic solvents, making it suitable for various synthetic pathways .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, base | Biaryl compounds |

| Heck Reaction | Alkenes/alkynes with aryl halides | Aryl alkenes |

| Direct Arylation | Aryl halides with alkenes | Aryl-alkenes |

Materials Science

Polymer Chemistry:

The incorporation of this compound into polymer matrices has led to the development of stimuli-responsive materials. These polymers exhibit unique properties such as self-healing and shear-thinning behavior due to the dynamic nature of boronate ester formations with diols . Such materials are being explored for applications in drug delivery systems and tissue engineering scaffolds.

Table 2: Properties of PBA-Based Polymers

| Property | Description |

|---|---|

| Stimuli-Responsiveness | Responsive to pH changes |

| Self-Healing | Ability to recover from physical damage |

| Shear-Thinning | Viscosity decreases under shear stress |

Biomedical Applications

Drug Delivery Systems:

The unique ability of this compound to form reversible bonds with diols makes it a candidate for drug delivery systems. By forming boronate esters with therapeutic agents that contain diol functionalities, controlled release mechanisms can be achieved, enhancing the efficacy of drug formulations .

Biosensing:

Boronic acids are known for their ability to selectively bind to sugars and other diol-containing biomolecules. This property is exploited in biosensing applications where this compound can be used as a receptor for glucose monitoring and other biomolecular detection systems .

Case Studies

Case Study 1: Drug Delivery Using PBA Polymers

A study demonstrated that PBA-based hydrogels could encapsulate anticancer drugs and release them in a controlled manner upon exposure to specific pH levels. The dynamic nature of the boronate ester bonds allowed for a sustained release profile, significantly improving therapeutic outcomes in cancer treatment .

Case Study 2: Glucose Sensing

In another application, a sensor was developed using this compound that exhibited high selectivity for glucose over other sugars. The sensor's design allowed for real-time monitoring of glucose levels, showcasing its potential use in diabetes management .

作用機序

The mechanism of action of (4-(Decyloxy)phenyl)boronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product . In biological applications, the boronic acid moiety can form reversible covalent bonds with cis-diol-containing molecules, enabling selective binding and enrichment .

類似化合物との比較

Phenylboronic acid: Lacks the decyloxy group, making it less hydrophobic and less suitable for certain applications.

4-Formylphenylboronic acid: Contains a formyl group instead of a decyloxy group, which alters its reactivity and applications.

4-Pentyloxyphenylboronic acid: Similar structure but with a shorter alkoxy chain, affecting its solubility and interaction with other molecules.

Uniqueness: (4-(Decyloxy)phenyl)boronic acid is unique due to its long decyloxy chain, which imparts hydrophobic characteristics and enhances its utility in the synthesis of hydrophobic organic compounds and materials. This structural feature also allows for better interaction with hydrophobic biological molecules, making it valuable in biological and medicinal applications .

生物活性

(4-(Decyloxy)phenyl)boronic acid is a member of the boronic acid family, which has gained attention in medicinal chemistry due to its diverse biological activities. Boronic acids are recognized for their ability to interact with various biomolecules, leading to potential applications in drug development, particularly in the areas of cancer therapy, antibacterial agents, and enzyme inhibitors.

The structure of this compound includes a phenyl ring substituted with a decyloxy group and a boronic acid functional group. This configuration enhances its lipophilicity and bioavailability, making it suitable for various biological applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of boronic acids exhibit significant anticancer properties. For instance, a related phenyl boronic acid derivative showed cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL . The mechanism often involves the inhibition of proteasome activity, which is crucial for regulating protein degradation in cancer cells.

Antibacterial Activity

Boronic acids are also noted for their antibacterial properties. The presence of the boronic acid moiety allows for interaction with bacterial enzymes, disrupting their function. In vitro studies have indicated that certain boronic acid derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activities:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL

These results indicate that this compound can potentially be used in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and other neurodegenerative disorders .

Study on Antioxidant Properties

A study evaluated the antioxidant capacity of a phenyl boronic acid derivative using various assays:

- ABTS cation radical scavenging : IC50 = 0.11 ± 0.01 µg/mL

- DPPH free radical scavenging : IC50 = 0.14 ± 0.01 µg/mL

- CUPRAC method : A0.5 = 1.73 ± 0.16 µg/mL

These findings suggest that this compound possesses strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Comparative Analysis Table

| Activity Type | Measurement Method | Result |

|---|---|---|

| Anticancer Activity | MCF-7 Cell Line | IC50 = 18.76 ± 0.62 µg/mL |

| Acetylcholinesterase | Enzyme Inhibition Assay | IC50 = 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | Enzyme Inhibition Assay | IC50 = 3.12 ± 0.04 µg/mL |

| Antiurease | Enzyme Inhibition Assay | IC50 = 1.10 ± 0.06 µg/mL |

| Antioxidant Activity | ABTS/DPPH/CUPRAC Assays | Various (see above) |

特性

IUPAC Name |

(4-decoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13,18-19H,2-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFRWPZGPNSDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442547 | |

| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147222-99-9 | |

| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。